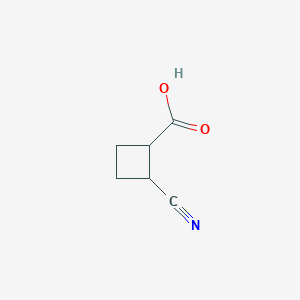

2-Cyanocyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 2-Cyanocyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanocyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyanocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBHPXFFSBIMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanocyclobutane-1-carboxylic acid (CAS No. 1508446-57-8) is a specialized chemical entity that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules at the forefront of targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of 2-cyanocyclobutane-1-carboxylic acid in the context of drug discovery and development.

Chemical Properties and Data

2-Cyanocyclobutane-1-carboxylic acid is a disubstituted cyclobutane derivative containing both a carboxylic acid and a nitrile functional group. These functionalities provide versatile handles for chemical modification, making it an ideal component for the linker element of PROTACs.

| Property | Value | Reference |

| CAS Number | 1508446-57-8 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | 2-cyanocyclobutane-1-carboxylic acid | [2] |

| Smiles | N#CC1CCC1C(=O)O | [2] |

| Purity | Typically ≥97% | [1][2] |

Synthesis and Experimental Protocols

A general experimental workflow for incorporating cyclobutane linkers into PROTACs, as demonstrated in the synthesis of Polycomb Repressive Complex 2 (PRC2) targeting PROTACs, provides a valuable template.

Experimental Workflow: Incorporation of Cyclobutane Linkers into PROTACs

PROTAC Synthesis Workflow

This generalized workflow highlights the key steps in assembling a PROTAC, where a cyclobutane-containing linker connects the target protein-binding ligand (in this case, for EED) and the E3 ligase-binding ligand (for VHL).

Application in Targeted Protein Degradation (PROTACs)

The primary application of 2-cyanocyclobutane-1-carboxylic acid is as a linker component in the synthesis of PROTACs. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ubiquitin ligase, which is essential for the formation of a productive ternary complex and subsequent target protein degradation. The rigid and defined stereochemistry of the cyclobutane ring allows for precise control over the linker's conformation.

Case Study: Targeting Polycomb Repressive Complex 2 (PRC2)

A study by Heightman et al. explored the impact of cis- and trans-cyclobutane linkers on the degradation of PRC2 components, EED and EZH2. This provides valuable quantitative data on the influence of linker stereochemistry.

| Compound | Linker Stereochemistry | EED Degradation (%) at 3 µM, 24 hr | EZH2 Degradation (%) at 3 µM, 24 hr | EED IC₅₀ (nM) |

| UNC6852 | Propyl (acyclic) | >70% | >70% | <100 |

| UNC7700 | cis-Cyclobutane | >70% | >70% | <100 |

| UNC7698 | trans-Cyclobutane | 50-70% | 20-50% | 100-500 |

Data extracted from a study on PRC2 degraders.[3]

These results demonstrate that the cis-cyclobutane linker (UNC7700) leads to more potent degradation of both EED and EZH2 compared to its trans counterpart (UNC7698), highlighting the critical role of linker geometry in PROTAC efficacy.

Signaling Pathways and Mechanism of Action

PROTACs containing 2-cyanocyclobutane-1-carboxylic acid as a linker component function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway: PROTAC-mediated Degradation of PRC2

PROTAC-Mediated PRC2 Degradation Pathway

In the case of the PRC2-targeting PROTACs, the degradation of EED and EZH2 disrupts the function of the PRC2 complex, which is a key epigenetic regulator involved in gene silencing. Dysregulation of PRC2 is implicated in various cancers, making it an attractive therapeutic target.

Conclusion

2-Cyanocyclobutane-1-carboxylic acid is a valuable and versatile building block for the synthesis of PROTACs. Its rigid cyclobutane core allows for precise conformational control of the linker, which is a critical determinant of PROTAC efficacy. The comparative biological data from PRC2-targeting PROTACs underscores the importance of linker stereochemistry in achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the demand for sophisticated and well-defined linker building blocks like 2-cyanocyclobutane-1-carboxylic acid is expected to grow, paving the way for the development of novel therapeutics against a wide range of diseases.

References

An In-depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-cyanocyclobutane-1-carboxylic acid. This molecule is of growing interest in the field of medicinal chemistry, particularly as a versatile building block in the design of novel therapeutics. This document summarizes key data, outlines potential synthetic approaches, and discusses its relevance in contemporary drug discovery.

Chemical Structure and Isomerism

2-Cyanocyclobutane-1-carboxylic acid is a disubstituted cyclobutane derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 g/mol .[1] The presence of two substituents on the cyclobutane ring gives rise to geometric isomerism, resulting in cis and trans diastereomers. In the cis isomer, the cyano and carboxylic acid groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The stereochemistry of these isomers significantly influences their three-dimensional shape and, consequently, their physicochemical properties and biological activity.

Figure 1: Skeletal Structures of cis- and trans-2-Cyanocyclobutane-1-carboxylic acid

Caption: Skeletal representations of the cis and trans isomers of 2-cyanocyclobutane-1-carboxylic acid.

Physicochemical Properties

While specific experimentally determined physicochemical data for 2-cyanocyclobutane-1-carboxylic acid is not extensively published, general trends for related disubstituted cyclobutanes can provide valuable insights. It is anticipated that the cis and trans isomers will exhibit differences in polarity, lipophilicity (LogP), and acidity (pKa) due to their distinct spatial arrangements. Studies on analogous cis-1,2-disubstituted cyclobutanes have shown that they can possess significantly lower lipophilicity compared to their trans counterparts.

Table 1: General and Predicted Physicochemical Properties of 2-Cyanocyclobutane-1-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.127 g/mol | [1] |

| CAS Number | 1508446-57-8 | [1] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Solubility | Predicted: Soluble in polar organic solvents | General knowledge |

| pKa | Predicted: 4-5 (for the carboxylic acid) | General knowledge |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The protons attached to the carbons bearing the cyano and carboxylic acid groups would appear as distinct signals, with their chemical shifts and coupling constants being indicative of the cis or trans configuration. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-125 ppm, while the carbonyl carbon of the carboxylic acid will appear further downfield, typically between 170-180 ppm. The chemical shifts of the cyclobutane ring carbons will also be influenced by the stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanocyclobutane-1-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups:

-

A strong and sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

A strong and broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

-

A strong and sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and other fragments from the cyclobutane ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-cyanocyclobutane-1-carboxylic acid is not widely published, general synthetic strategies for related cyclobutane derivatives can be adapted. A plausible approach involves the [2+2] cycloaddition of acrylonitrile with a suitable ketene equivalent or an acrylic acid derivative, followed by functional group transformations.

Figure 2: Potential Synthetic Workflow

Caption: A generalized workflow for the synthesis of cis and trans isomers of 2-cyanocyclobutane-1-carboxylic acid.

A potential detailed experimental protocol, adapted from the synthesis of similar cyclobutane derivatives, could involve the following steps:

-

Cycloaddition: A solution of acrylonitrile and an appropriate acrylic acid derivative (e.g., a protected ester) in a suitable solvent is irradiated with UV light to induce a [2+2] cycloaddition. The reaction progress is monitored by techniques such as TLC or GC-MS.

-

Purification of Intermediate: Upon completion, the solvent is removed under reduced pressure, and the resulting crude mixture of cyclobutane adducts is purified by column chromatography to separate the diastereomers.

-

Hydrolysis: The separated ester intermediates are then hydrolyzed to the corresponding carboxylic acids. This is typically achieved by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification.

-

Final Purification: The final carboxylic acid products are purified by recrystallization or column chromatography to yield the pure cis and trans isomers.

Characterization of the final products would involve the spectroscopic techniques outlined in the previous section to confirm their structure and stereochemistry.

Applications in Drug Development

2-Cyanocyclobutane-1-carboxylic acid is listed as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of 2-cyanocyclobutane-1-carboxylic acid offers a rigid and three-dimensional framework that can be used as a linker component in PROTAC design. The carboxylic acid and cyano groups provide versatile handles for further chemical modifications and attachment to the target-binding ligand and the E3 ligase-binding ligand. The defined stereochemistry of the cis and trans isomers allows for precise spatial orientation of these two ligands, which is crucial for the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.

Figure 3: Role in PROTAC Signaling Pathway

Caption: A diagram illustrating the role of a PROTAC, potentially synthesized using 2-cyanocyclobutane-1-carboxylic acid, in the targeted protein degradation pathway.

Conclusion

2-Cyanocyclobutane-1-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core, coupled with the orthogonal reactivity of the cyano and carboxylic acid functional groups, makes it an attractive scaffold for the construction of complex molecules, particularly as a linker in PROTACs. The distinct stereochemistry of its cis and trans isomers provides an opportunity for fine-tuning the spatial arrangement of pharmacophoric elements to optimize biological activity. Further research into the specific properties and synthetic methodologies for this compound will undoubtedly facilitate its broader application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid

This technical guide provides a comprehensive overview of 2-Cyanocyclobutane-1-carboxylic acid, including its chemical identifiers, physical properties, and potential synthetic pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and data from analogous cyclobutane derivatives to provide a broader context and potential research directions.

Chemical Identifiers and Properties

2-Cyanocyclobutane-1-carboxylic acid is a substituted cyclobutane derivative containing both a nitrile and a carboxylic acid functional group. These functional groups make it a potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Chemical Identifiers for 2-Cyanocyclobutane-1-carboxylic acid

| Identifier | Value | Source |

| CAS Number | 1508446-57-8 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.127 g/mol | [1] |

| IUPAC Name | 2-cyanocyclobutane-1-carboxylic acid | - |

| Purity | ≥97% (Commercially available) | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | Solid (predicted) | Based on similar small molecule carboxylic acids. |

| Storage | Room temperature | [1] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents. |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | The carboxylic acid proton is expected to be acidic. |

Synthesis and Experimental Protocols

General Synthetic Strategy:

A plausible synthetic approach could involve the following key steps:

-

Formation of a Cyclobutane Precursor: A [2+2] cycloaddition of an alkene with a ketene or another suitable olefin is a common method for forming the cyclobutane core. For this target molecule, a cycloaddition that results in a precursor with functional groups amenable to conversion to a nitrile and a carboxylic acid would be ideal.

-

Introduction of Functional Groups: Following the formation of the cyclobutane ring, the nitrile and carboxylic acid functionalities can be introduced or unmasked from precursor groups. For instance, a 1-cyano-1-carboxycyclobutane could be synthesized and subsequently decarboxylated to yield a cyclobutanecarboxylic acid, though this would not yield the desired 1,2-substitution pattern directly.[2]

A potential, though unverified, synthetic workflow is outlined below.

Caption: A conceptual workflow for the synthesis of 2-Cyanocyclobutane-1-carboxylic acid.

Note on Experimental Protocols: Researchers aiming to synthesize this compound should consult literature on the synthesis of substituted cyclobutanes and adapt existing protocols. Key reaction types to investigate include:

-

[2+2] photocycloadditions.

-

Ring-closing metathesis (RCM).

-

Intramolecular nucleophilic substitution reactions.

Biological and Pharmaceutical Context

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can provide novel intellectual property and improved pharmacological properties.[3] Cyclobutane-containing compounds are found in some natural products and have been incorporated into drug candidates.[3]

The presence of both a nitrile and a carboxylic acid group on the cyclobutane scaffold of 2-Cyanocyclobutane-1-carboxylic acid suggests several potential applications:

-

Scaffold for Drug Discovery: The rigid cyclobutane ring can act as a conformationally constrained scaffold, useful for positioning other functional groups in specific orientations for interaction with biological targets.

-

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halide, potentially modulating the electronic and steric properties of a molecule.

-

Metabolic Stability: The strained cyclobutane ring can influence the metabolic stability of a drug candidate.

While no specific biological activities have been reported for 2-Cyanocyclobutane-1-carboxylic acid itself, related cyclobutane-containing molecules have shown a range of activities, including antimicrobial and anticancer properties.[4]

Spectroscopic and Analytical Characterization

Specific spectroscopic data for 2-Cyanocyclobutane-1-carboxylic acid is not available in published literature. However, the expected spectroscopic signatures can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the cyclobutane ring protons. A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the cyclobutane carbons, a quaternary carbon for the nitrile (~120 ppm), and a quaternary carbon for the carboxylic acid (~170-180 ppm). |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. A broad O-H stretch for the carboxylic acid around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 125.127 g/mol , along with characteristic fragmentation patterns. |

Conclusion and Future Directions

2-Cyanocyclobutane-1-carboxylic acid is a chemical entity with potential as a building block in organic synthesis and drug discovery. While detailed experimental data is currently scarce, its structural features suggest it could be a valuable tool for medicinal chemists. Future research should focus on the development of efficient and stereocontrolled synthetic routes to this compound and its derivatives. Subsequent biological screening of these compounds could uncover novel therapeutic applications. The establishment of a comprehensive analytical and spectroscopic database for this molecule is also a critical next step for facilitating its use in the broader scientific community.

References

A Historical Synthesis of Cyclobutane Derivatives: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core.

Executive Summary: The cyclobutane motif, once considered a chemical curiosity due to its inherent ring strain, is now recognized as a vital structural component in a myriad of natural products and pharmaceutical agents.[1][2][3] Its unique three-dimensional structure offers novel opportunities in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the historical evolution of cyclobutane synthesis, from the seminal work of the early 20th century to the sophisticated methodologies employed today. We will delve into foundational strategies such as intramolecular cyclizations and the pivotal development of cycloaddition reactions, alongside key ring expansion techniques. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data in structured tables, offering detailed experimental protocols for landmark syntheses, and illustrating the logical progression of synthetic strategies through clear diagrams.

Introduction

The synthesis of cyclobutane derivatives has been a subject of fascination and challenge for over a century.[4] The parent compound, cyclobutane, was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.[5] The four-membered ring possesses a significant strain energy of approximately 26.3 kcal/mol, which dictates its reactivity and makes its construction non-trivial.[1] This inherent strain, however, also renders cyclobutanes versatile synthetic intermediates, capable of undergoing ring-opening, ring-expansion, and rearrangement reactions to access more complex molecular architectures.[2][4] The principal strategies for constructing the cyclobutane core have historically involved [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[4] This guide traces the historical development of these key methods.

Foundational Methods: Intramolecular Cyclization of Acyclic Precursors

Among the earliest strategies for forming the cyclobutane ring was the intramolecular cyclization of open-chain compounds. These methods relied on forming two new sigma bonds to close the four-membered ring.

Wurtz-Type Reductive Coupling

A classic approach involves the dehalogenation of 1,4-dihalobutanes using a reducing metal, such as sodium or zinc. This reaction, an extension of the Wurtz coupling, forces the ends of the four-carbon chain to connect, forming the cyclobutane ring.

Malonic Ester Synthesis

A more versatile and widely used method is the condensation of a malonic ester with a 1,2-dihaloethane equivalent, which, after further steps, leads to cyclobutane-1,1-dicarboxylic acid. This intermediate is a crucial precursor to many other cyclobutane derivatives. The thermal decarboxylation of this diacid provides a reliable route to cyclobutanecarboxylic acid.[6] The synthesis of 1,3-cyclobutanedicarboxylic acid, in particular, has a convoluted history, with numerous reported syntheses before 1950 later being proven erroneous.[7]

The logical workflow for this foundational synthesis is outlined below.

Caption: Synthetic workflow for cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from the procedure reported in Organic Syntheses.[6]

-

Reaction: Condensation of diethyl malonate with 1,3-dibromopropane followed by hydrolysis.

-

Materials:

-

Sodium (23 g, 1 mole)

-

Absolute ethanol (350 ml)

-

Diethyl malonate (160 g, 1 mole)

-

1,3-Dibromopropane (202 g, 1 mole)

-

Potassium hydroxide

-

Ethyl acetate

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol in a flask equipped with a reflux condenser.

-

Diethyl malonate is added to the cooled sodium ethoxide solution.

-

1,3-Dibromopropane is then added slowly, and the mixture is refluxed for 2-3 hours until it is neutral to litmus.

-

The ethanol is distilled off, and water is added to the residue to dissolve the sodium bromide. The oily layer of diethyl cyclobutane-1,1-dicarboxylate is separated.

-

The ester is saponified by refluxing with a solution of potassium hydroxide.

-

The alcohol is removed by distillation, and the remaining solution is cooled and acidified with hydrochloric acid, precipitating the crude 1,1-cyclobutanedicarboxylic acid.

-

The crude acid is filtered, dried, and recrystallized from ethyl acetate.

-

-

Yield: 30–34 g of pure 1,1-cyclobutanedicarboxylic acid melting at 156–158°C.[6]

The Rise of Cycloaddition Reactions

The development of cycloaddition reactions, particularly the [2+2] cycloaddition, revolutionized cyclobutane synthesis, offering a powerful and direct method for constructing the four-membered ring from two unsaturated components.

[2+2] Photocycloaddition

The [2+2] photocycloaddition is arguably the most versatile method for synthesizing cyclobutanes.[8] The first example, the photodimerization of thymoquinone, was discovered by Liebermann in 1877.[8] However, it was not until the 1960s that intermolecular photocycloadditions became a widely recognized synthetic tool.[8] The reaction typically involves the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.

Caption: General mechanism of [2+2] photocycloaddition.

This method has been extensively used in natural product synthesis.[3][9][10]

Table 1: Examples of Historical [2+2] Photocycloadditions

| Entry | Reactant(s) | Conditions | Product(s) | Yield (%) | Ref. |

| 1 | Thymoquinone | Sunlight (solid state) | Dithymoquinone | N/A | [8] |

| 2 | Cyclopentenone, Ethylene | UV light, Acetone sensitizer | Bicyclo[3.2.0]heptan-2-one | ~70% | [10] |

| 3 | Isobutene, α,β-Unsaturated Ketone | Photocatalysis | Head-to-head & head-to-tail adducts | Low | [3] |

| 4 | Diolefin 61 (intramolecular) | UV light | Cyclobutane 62 | High | [8] |

Ketene [2+2] Cycloadditions

The thermal cycloaddition of ketenes with alkenes provides a highly efficient and stereoselective route to cyclobutanones.[4][5] Unlike photochemical cycloadditions, these reactions often proceed through a concerted [π2s + π2a] mechanism. The unique electronic properties of the ketene cumulene system are responsible for the high selectivity observed.[4] The resulting cyclobutanones are versatile intermediates that can be transformed into a wide range of other cyclobutane derivatives.[4]

Ring Expansion and Contraction Strategies

Manipulating the ring size of existing cyclic systems has also served as a valuable strategy for synthesizing cyclobutanes.

Ring Expansion of Cyclopropanes

The expansion of a three-membered ring to a four-membered ring is driven by the release of ring strain. The Demyanov and Tiffeneau-Demjanov rearrangements are classic examples, involving the treatment of aminomethylcyclopropanes with nitrous acid to generate a cyclopropylcarbinyl cation, which rearranges to a cyclobutyl cation.[11] More recently, transition-metal-catalyzed methods have been developed for the selective ring expansion of cyclopropanes to cyclobutenes.[12]

Ring Contraction

While less common, the contraction of five-membered rings, such as cyclopentanones, can also yield cyclobutane derivatives. The Favorskii rearrangement of α-halocyclopentanones, for example, can produce cyclobutanecarboxylic acid derivatives.[11]

The Modern Era: Catalysis and New Reagents

The latter half of the 20th century and the beginning of the 21st have witnessed an explosion of new methods for cyclobutane synthesis, driven by advances in catalysis.

-

Transition Metal Catalysis: The development of transition metal catalysts has enabled [2+2] cycloadditions to proceed under thermal conditions with high control over stereochemistry.[8][13]

-

Photoredox Catalysis: Visible-light photoredox catalysts, such as [Ru(bipy)₃]Cl₂, can promote [2+2] enone cycloadditions via a single-electron reduction of the substrate, followed by a radical anion cycloaddition.[13] This approach offers mild reaction conditions and excellent diastereoselectivity.[13]

-

Ring-Opening of Strained Bicycles: The ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful modern strategy for generating 1,3-difunctionalized cyclobutanes.[14]

Table 2: Comparison of Key Historical Synthetic Strategies

| Method | Key Features | Typical Substrates | Historical Era |

| Wurtz-Type Coupling | Intramolecular reductive coupling | 1,4-Dihalobutanes | Late 19th/Early 20th C. |

| Malonic Ester Synthesis | Forms functionalized cyclobutanes | Dihaloalkanes, Malonic Esters | Early 20th C. |

| [2+2] Photocycloaddition | Versatile, stepwise radical mechanism | Alkenes, Enones, Ketenes | Mid-20th C. - Present |

| Ring Expansion | Strain-release driven rearrangement | Cyclopropylcarbinyl systems | Mid-20th C. - Present |

| Catalytic Cycloaddition | High stereocontrol, mild conditions | Alkenes, Enones, Allenes | Late 20th C. - Present |

Conclusion

The historical journey of cyclobutane synthesis reflects the broader evolution of organic chemistry itself. It began with brute-force cyclizations of linear precursors, evolved dramatically with the discovery and mechanistic understanding of pericyclic reactions like the [2+2] cycloaddition, and continues to advance with the development of sophisticated catalytic systems that offer unprecedented levels of control and efficiency. For the modern researcher, this rich history provides a diverse toolbox of strategies, enabling the construction of complex cyclobutane-containing molecules that are crucial to the advancement of medicine and materials science.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclobutane - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 12. Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclobutane synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

The Discovery of Novel 2-Cyanocyclobutane-1-Carboxylic Acid Derivatives: An In-depth Technical Guide

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the synthesis, biological activity, and therapeutic applications of 2-cyanocyclobutane-1-carboxylic acid derivatives. While the broader class of cyclobutane-containing compounds is gaining increasing attention in medicinal chemistry for its potential to yield novel therapeutic agents, the specific sub-class bearing a cyano group at the 2-position of the cyclobutane ring remains largely unexplored in publicly available scientific databases.

This technical guide aims to provide a foundational understanding of the parent structure and related cyclobutane derivatives, highlighting the general synthetic strategies and known biological activities of analogous compounds. The content herein is intended to serve as a resource for researchers, scientists, and drug development professionals interested in this nascent area of chemical exploration, while transparently acknowledging the current limitations in the available data.

The Cyclobutane Motif in Drug Discovery

The cyclobutane ring is a four-membered carbocycle that offers a unique three-dimensional scaffold for the design of novel bioactive molecules.[1][2] Its constrained conformation can impart favorable properties to drug candidates, including metabolic stability and precise positioning of pharmacophoric groups.[1][2] Several marketed drugs and clinical candidates incorporate the cyclobutane moiety, demonstrating its therapeutic relevance in areas such as oncology, infectious diseases, and central nervous system disorders.[2]

Synthesis of Cyclobutane Carboxylic Acid Derivatives

General synthetic routes to cyclobutane derivatives often involve [2+2] cycloaddition reactions.[3][4] These photochemical or thermal reactions can provide access to a variety of substituted cyclobutane rings. The synthesis of specific derivatives, such as those containing a carboxylic acid and a cyano group, would likely require multi-step synthetic sequences. A key step in the synthesis of related compounds involves the reversible addition of hydrogen cyanide to imines.[4]

Due to the lack of specific literature, a detailed experimental protocol for the synthesis of 2-cyanocyclobutane-1-carboxylic acid derivatives cannot be provided at this time. Researchers interested in this area would need to develop novel synthetic methodologies, likely drawing inspiration from the synthesis of other substituted cyclobutane compounds.

Biological Activity and Therapeutic Potential

While there is no specific information on the biological activity of 2-cyanocyclobutane-1-carboxylic acid derivatives, related cyclobutane-containing compounds have shown a wide range of biological activities. These include antimicrobial, antibacterial, and antitumor effects.[5] For instance, certain cyclobutane-containing alkaloids have demonstrated potent biological activities.[3][4][5] A Chinese patent application suggests the potential of substituted cyclobutane carboxylic acid compounds in the preparation of antiviral drugs, particularly for influenza.[6]

The introduction of a cyano group can significantly influence the electronic and steric properties of a molecule, potentially leading to novel biological activities. The exploration of 2-cyanocyclobutane-1-carboxylic acid derivatives could therefore uncover new therapeutic opportunities.

Future Directions and Conclusion

The field of 2-cyanocyclobutane-1-carboxylic acid derivatives represents a significant unmet area of research in medicinal chemistry. The lack of available data presents both a challenge and an opportunity for scientific discovery. Future research in this area should focus on:

-

Development of novel and efficient synthetic routes to access a diverse library of 2-cyanocyclobutane-1-carboxylic acid derivatives.

-

Systematic evaluation of their biological activities across a range of therapeutic targets.

-

Investigation of the structure-activity relationships to guide the optimization of lead compounds.

As a starting point for such endeavors, the fundamental chemical properties of the parent molecule, 2-cyanocyclobutane-1-carboxylic acid, are presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 1508446-57-8 |

Data obtained from commercial supplier information.

Mandatory Visualizations

As there is no specific data on signaling pathways or experimental workflows for the requested compounds, a generalized workflow for early-stage drug discovery is presented below.

Caption: A generalized workflow for the discovery and development of novel chemical entities.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of Cyanocyclobutane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of cyanocyclobutane-containing compounds. The unique structural features of the cyanocyclobutane moiety, combining the rigidity of a four-membered ring with the electronic properties of a nitrile group, make it an intriguing scaffold for the design of novel therapeutic agents. This document summarizes the available quantitative data on the anticancer, antiviral, and antimicrobial activities of these compounds, details relevant experimental protocols, and explores potential signaling pathways involved in their mechanism of action. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The cyclobutane ring is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1][2] Its conformational rigidity can favorably influence the binding affinity of a molecule to its biological target.[2] The incorporation of a cyano (nitrile) group introduces a polar, electron-withdrawing feature that can participate in hydrogen bonding and other non-covalent interactions, further enhancing pharmacological properties. The combination of these two functionalities in the cyanocyclobutane scaffold presents a unique opportunity for the development of novel small molecule therapeutics with diverse biological activities. This guide aims to consolidate the existing knowledge on cyanocyclobutane compounds to serve as a valuable resource for researchers in the field of drug discovery.

Biological Activities of Cyanocyclobutane Compounds

Cyanocyclobutane derivatives have been investigated for a range of biological activities, demonstrating their potential as anticancer, antiviral, and antimicrobial agents. The following sections summarize the available quantitative data for these activities.

Anticancer Activity

Several studies have highlighted the potential of cyanocyclobutane-containing molecules as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Cyanocyclobutane Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tosyl-L-Trp-cyclobutanone 4 | Wild-type SARS-CoV-2 | Not Specified | [3] |

| Delta Variant | Lower than wild-type | [3] | |

| Omicron Variant | Lower than wild-type | [3] | |

| Compound 2h | NCI60 Cell Lines (average) | GI50: 1.57 | [4] |

| Leukemia (MOLT-4, SR) | Not Specified | [4] | |

| Colon Cancer (SW-620) | Not Specified | [4] | |

| CNS Cancer (SF-539) | Not Specified | [4] | |

| Melanoma (SK-MEL-5) | Not Specified | [4] | |

| Gastric Cancer (AGS) | Not Specified | [4] | |

| Colon Cancer (DLD-1) | Not Specified | [4] | |

| Breast Cancer (MCF-7, MDA-MB-231) | Not Specified | [4] | |

| Compound 2f | NCI60 Cell Lines (average) | GI50: 2.80 | [4] |

Note: Data for specific cyanocyclobutane derivatives is limited in the public domain. The table will be updated as more research becomes available.

Antiviral Activity

The antiviral potential of cyanocyclobutane analogues has also been explored. The rigid cyclobutane core can mimic the conformation of natural substrates of viral enzymes, while the cyano group can engage in critical interactions within the enzyme's active site.

Table 2: Antiviral Activity of Cyanocyclobutane Derivatives

| Compound/Derivative | Virus | Assay | IC50 (µM) | Reference |

| Cyclobutane L-nucleoside analogues | Herpes Simplex Virus (HSV) | Plaque Reduction Assay | Not Specified | [5] |

| Compound 9 | HSV-1 | Not Specified | 0.32 | [6] |

| H1N1 | Not Specified | 1.76 | [6] | |

| SARS-CoV-2 | Not Specified | 1.06 | [6] |

Note: This table will be expanded as more quantitative antiviral data for cyanocyclobutane compounds is published.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Cyanocyclobutane derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Cyanocyclobutane Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazolylhydrazone derivatives with 3-substituted cyclobutane ring | Various bacteria and fungi | Not Specified | [7] |

| Cyclostellettamine C (contains cyclobutane-like moiety) | Pseudomonas aeruginosa ATCC 27853 | Most active of series | [8] |

| Oxacillin-resistant S. aureus (ORSa8) | Most active of series | [8] | |

| Oxacillin-resistant S. aureus (ORSa108) | Most active of series | [8] |

Experimental Protocols

The evaluation of the biological activity of cyanocyclobutane compounds relies on a variety of standardized in vitro assays. This section provides detailed methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9]

Objective: To determine the cytotoxic effect of cyanocyclobutane compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Cyanocyclobutane compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)[1]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

-

Compound Treatment: Prepare serial dilutions of the cyanocyclobutane compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.[10][13]

Objective: To determine the antiviral efficacy of cyanocyclobutane compounds.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

96-well or 24-well plates

-

Culture medium

-

Cyanocyclobutane compounds

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the cyanocyclobutane compounds. Mix each dilution with a standard amount of virus and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[13]

-

Overlay: After adsorption, remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with a staining solution. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Workflow for Plaque Reduction Assay

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][14]

Objective: To determine the lowest concentration of a cyanocyclobutane compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cyanocyclobutane compounds

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the cyanocyclobutane compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another critical signaling route that controls cell proliferation, differentiation, and survival. [15][16]Dysregulation of this pathway is also frequently observed in cancer. [15]The rigid cyclobutane scaffold could potentially position the cyano group to interact with key residues in the ATP-binding pockets of kinases within this pathway, such as MEK or ERK, leading to their inhibition.

Conclusion and Future Directions

Cyanocyclobutane compounds represent a promising, yet underexplored, class of molecules with the potential for development into novel therapeutic agents. The available data, although limited, suggests a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. To fully realize the therapeutic potential of this scaffold, several key areas require further investigation:

-

Expansion of Chemical Libraries: The synthesis and biological evaluation of a wider and more diverse range of cyanocyclobutane derivatives are crucial to establish robust structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is essential for rational drug design and optimization.

-

In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers entering this exciting field. Continued investigation into the biological activities of cyanocyclobutane compounds holds the promise of delivering new and effective treatments for a variety of human diseases.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Antimycobacterial Activity of Cyclostellettamine Alkaloids from Sponge Pachychalina sp. [mdpi.com]

- 9. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 10. bioagilytix.com [bioagilytix.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Ring: A Small Scaffold with Big Biological Impact in Natural Products

For Immediate Release

[City, State] – November 4, 2025 – A comprehensive technical guide released today sheds new light on the pivotal role of the cyclobutane ring in a diverse array of natural products. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, offers a deep dive into the biosynthesis, chemical synthesis, and wide-ranging biological activities of these fascinating molecules. The guide meticulously summarizes quantitative data, provides detailed experimental protocols, and introduces novel visualizations of key biological pathways, positioning it as an essential resource for the scientific community.

The cyclobutane moiety, a four-membered carbon ring, is a recurring structural motif in numerous natural products isolated from a wide variety of sources, including bacteria, fungi, plants, and marine organisms.[1][2] Despite the inherent ring strain, nature has evolved elegant enzymatic strategies to construct this seemingly simple scaffold, which often imparts unique three-dimensional structures and potent biological activities to the parent molecules. These activities span a broad spectrum, including antimicrobial, antiviral, anticancer, and neurotoxic effects, making cyclobutane-containing natural products a fertile ground for drug discovery and development.[3][4][5]

Biosynthesis and Chemical Synthesis: Building the Strained Ring

The formation of the cyclobutane ring in nature is a testament to the efficiency and specificity of enzymatic reactions. A common biosynthetic strategy involves a [2+2] cycloaddition reaction, often catalyzed by light or dedicated enzymes.[6] These reactions can be either intermolecular or intramolecular, leading to a remarkable diversity of molecular architectures.[6] For instance, the biosynthesis of some dimeric natural products proceeds through the dimerization of two monomeric precursors.

The chemical synthesis of cyclobutane-containing natural products presents a significant challenge to organic chemists due to the ring strain and the need for precise stereochemical control.[3][4] However, the development of modern synthetic methodologies, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and ring-closing metathesis, has enabled the total synthesis of many complex cyclobutane natural products.[3][4] These synthetic endeavors not only provide access to these valuable compounds for biological studies but also pave the way for the creation of novel analogs with improved therapeutic properties.

A notable example is the synthesis of (±)-Sceptrin , a dimeric pyrrole-imidazole alkaloid. A concise four-step synthesis has been developed, with the key step being a photochemical intermolecular [2+2] dimerization of a hymenidin surrogate, facilitated by an iridium photocatalyst.

Another fascinating cyclobutane-containing natural product is Penitrem A , a complex indole diterpene neurotoxin. Its total synthesis is a formidable challenge, and various strategies have been explored to construct its intricate polycyclic framework.

The synthesis of insect pheromones like Grandisol and (±)-Dictyopterene C , which contain cyclobutane rings, has also been a subject of significant research, driven by their potential applications in pest control.

Biological Activities and Mechanisms of Action

The unique structural features conferred by the cyclobutane ring often translate into potent and specific biological activities. This guide provides a detailed overview of these activities, supported by quantitative data where available.

Antimicrobial Activity

Several cyclobutane-containing natural products exhibit significant antimicrobial properties. Sceptrin , isolated from a marine sponge, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the disruption of the cell membrane, leading to the leakage of cellular contents.[7]

| Natural Product | Target Organism | MIC (µg/mL) |

| Sceptrin | Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

The cytotoxic properties of certain cyclobutane natural products make them promising candidates for anticancer drug development. Piperarborenine B , an alkaloid isolated from Piper arborescens, has shown cytotoxicity against several cancer cell lines.[8] Its mechanism of action is believed to involve the induction of apoptosis.

| Natural Product | Cell Line | IC50 (µM) |

| Piperarborenine B | P-388 (Leukemia) | < 0.006 |

| HT-29 (Colon Cancer) | < 0.006 | |

| A549 (Lung Cancer) | < 0.006 |

Neurotoxicity

Some cyclobutane-containing compounds, such as Penitrem A , exhibit potent neurotoxic effects. Penitrem A is known to cause tremors and convulsions in animals. Its mechanism of action involves the induction of reactive oxygen species (ROS) production, which in turn activates mitogen-activated protein kinase (MAPK) signaling pathways, leading to neuronal cell damage.[5][9]

| Natural Product | Cell Line | IC50 (µM) |

| Penitrem A | SH-SY5Y (Neuroblastoma) | Not explicitly found, but induces ROS at 0.25 µM |

Experimental Protocols

To facilitate further research in this exciting field, the whitepaper provides detailed experimental protocols for key synthetic and biological assays.

Synthesis of (±)-Sceptrin (Abbreviated)

The synthesis of (±)-Sceptrin was achieved in four steps. The key photochemical [2+2] cycloaddition was performed by irradiating a solution of the hymenidin surrogate with blue LEDs in the presence of a catalytic amount of Ir[dF(CF3)ppy]2(dtbbpy)PF6. The resulting dimer was then further elaborated to afford (±)-Sceptrin.[3][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined by preparing a serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][11][12]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of a compound is often assessed using the MTT assay. In this assay, cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[13][14]

Signaling Pathways and Logical Relationships

To provide a clearer understanding of the molecular mechanisms underlying the biological activities of these natural products, the guide includes diagrams of key signaling pathways generated using the DOT language.

This technical guide serves as a valuable resource for scientists working in natural product chemistry, medicinal chemistry, and drug discovery. By providing a comprehensive overview of the chemistry and biology of cyclobutane-containing natural products, it aims to stimulate further research and accelerate the development of new therapeutic agents based on these unique molecular scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. baranlab.org [baranlab.org]

- 5. The fungal neurotoxin penitrem A induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of the Sceptor microdilution antibiotic susceptibility testing system: a collaborative investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Cyclobutane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable structural component in medicinal chemistry, offering a unique conformational rigidity that can enhance a drug's potency, selectivity, and pharmacokinetic profile.[1][2] Consequently, the development of efficient and stereoselective synthetic routes to cyclobutane carboxylic acids, key building blocks for these complex molecules, is of paramount importance. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies

The synthesis of cyclobutane carboxylic acids can be broadly categorized into three main approaches: de novo construction of the cyclobutane ring, ring expansion of smaller carbocycles, and ring contraction of larger ring systems.

De Novo Ring Construction: [2+2] Cycloaddition and Related Reactions

The [2+2] cycloaddition is arguably the most powerful and widely employed method for the synthesis of cyclobutane rings.[3] This approach involves the reaction of two double-bonded species to form a four-membered ring.

Photochemical [2+2] Cycloaddition: A common strategy involves the UV-irradiated reaction of an alkene with acrylic acid or its derivatives. For instance, the reaction of ethylene with acrylic acid yields cyclobutanecarboxylic acid.

Catalytic [2+2] Cycloaddition: Modern advancements have led to the development of metal-catalyzed [2+2] cycloaddition reactions, which can offer improved control over stereoselectivity. Enantioselective methods are particularly valuable for the synthesis of chiral cyclobutane derivatives.[4][5][6]

A generalized workflow for a photochemical [2+2] cycloaddition is depicted below.

Caption: Generalized workflow for photochemical [2+2] cycloaddition.

Malonic Ester Synthesis: A classical and reliable method for preparing cyclobutanecarboxylic acid involves the alkylation of a malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.[7]

The signaling pathway for the malonic ester synthesis of cyclobutanecarboxylic acid is illustrated below.

Caption: Malonic ester synthesis of cyclobutanecarboxylic acid.

Ring Expansion Reactions

Ring expansion reactions provide an alternative route to cyclobutane derivatives from more readily available cyclopropyl precursors. These reactions often proceed through carbocation intermediates, which can be generated under various conditions.[8][9] A notable example is the Tiffeneau–Demjanov rearrangement. While less common for the direct synthesis of the parent cyclobutanecarboxylic acid, this strategy can be valuable for accessing substituted derivatives.

Ring Contraction Reactions

The contraction of five-membered rings, such as pyrrolidines, offers a novel and stereoselective pathway to highly substituted cyclobutanes.[10][11] This method often involves the extrusion of a heteroatom, like nitrogen, to induce the ring contraction. Another approach is the Wolff rearrangement of cyclic α-diazoketones, which can be used to convert cyclopentanones to cyclobutanecarboxylic acid derivatives.[8]

The logical relationship of the ring contraction approach is outlined below.

Caption: Ring contraction of a pyrrolidine to a cyclobutane.

Quantitative Data Summary

The following tables summarize quantitative data for selected synthetic routes to cyclobutane carboxylic acids and their derivatives.

Table 1: Synthesis of Cyclobutanecarboxylic Acid

| Method | Starting Materials | Reagents | Yield (%) | Reference |

| Malonic Ester Synthesis & Decarboxylation | Diethyl malonate, 1,3-Dibromopropane | NaOEt, KOH, Heat | 18-21 | [7] |

| Decarboxylation of 1,1-Cyclobutanedicarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | Heat (160-170 °C) | 86-91 | [12] |

| [2+2] Cycloaddition | Ethylene, Acrylic acid | UV irradiation | 97 | [12] |

Table 2: Synthesis of Substituted Cyclobutane Carboxylic Acids

| Product | Method | Starting Materials | Key Reagents | Yield (%) | Reference |

| 3-Oxocyclobutanecarboxylic acid | Multi-step | Acetone, Bromine, Malononitrile | K2CO3, HCl | 92 | [13] |

| cis- and trans-3-Chlorocyclobutanecarboxylic acid | Free Radical Chlorination | 1,1-Cyclobutanedicarboxylic acid | SO2Cl2, Benzoyl peroxide | 40-49 | [14] |

| Enantioenriched Cyclobutanes | Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition | t-Butyl (E)-2-diazo-5-arylpent-4-enoates | Rh2(S-NTTL)4, Cu-catalyst | Varies | [15] |

Detailed Experimental Protocols

1. Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis and Decarboxylation [7]

-

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate: To a solution of sodium ethoxide (prepared from 46 g of sodium in 800 mL of absolute ethanol) is added a mixture of 160 g of diethyl malonate and 212 g of 1,3-dibromopropane while maintaining the temperature at 60-65 °C. The mixture is heated on a steam bath until neutral. After workup, the product is isolated by steam distillation.

-

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl 1,1-cyclobutanedicarboxylate is refluxed with a solution of potassium hydroxide in aqueous ethanol. After acidification and extraction with ether, the diacid is obtained upon crystallization from ethyl acetate.

-

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid: The 1,1-cyclobutanedicarboxylic acid is heated in a distillation apparatus at 160-170 °C until carbon dioxide evolution ceases. The temperature is then raised to 210-220 °C, and the cyclobutanecarboxylic acid is collected by distillation. The crude product is redistilled to afford the pure acid (boiling point 191.5–193.5 °C).

2. Synthesis of 3-Oxocyclobutanecarboxylic Acid [13]

-

Step 1: Synthesis of 1,3-Dibromo-2-propanone: Acetone is reacted with bromine in ethanol at room temperature.

-

Step 2: Synthesis of 3,3-Dicyanocyclobutanone: The 1,3-dibromo-2-propanone is reacted with malononitrile in the presence of potassium carbonate in DMF.

-

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid: The 3,3-dicyanocyclobutanone is refluxed with 6M aqueous hydrochloric acid. After evaporation and recrystallization, 3-oxocyclobutanecarboxylic acid is obtained.

3. Photochemical [2+2] Cycloaddition of Ethylene and Acrylic Acid [12]

-

A solution of acrylic acid (72 g) in dichloromethane (500 g) is cooled to between -70 and -50 °C in an acetone-dry ice bath.

-

Ethylene gas is bubbled through the solution at a rate of 137 mL/min for 4 hours (total of 41 g).

-

The reaction mixture is irradiated with a 450W high-pressure mercury lamp.

-

The reaction is monitored by GC until the starting material disappears.

-

The solvent is removed by atmospheric distillation, and the crude product is purified by vacuum distillation to yield cyclobutanecarboxylic acid (97.1 g, 97% yield).

Conclusion

The synthesis of cyclobutane carboxylic acids is a rich and evolving field, driven by the increasing importance of this structural motif in drug discovery.[1][2][16] While classical methods such as the malonic ester synthesis remain reliable, modern techniques like catalytic and enantioselective [2+2] cycloadditions and novel ring contraction strategies are providing access to a wider range of complex and stereochemically defined cyclobutane building blocks. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and scalability requirements of the target molecule. This guide provides a solid foundation for researchers to navigate the available synthetic methodologies and select the most appropriate approach for their specific needs.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 9. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 12. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scholarworks.calstate.edu [scholarworks.calstate.edu]

An In-depth Technical Guide to the Stereoisomers of 2-Cyanocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the stereoisomers of 2-cyanocyclobutane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The guide covers the fundamental principles of its stereochemistry, plausible synthetic and separation methodologies, and expected analytical characterizations.

Introduction to the Stereoisomers

2-Cyanocyclobutane-1-carboxylic acid possesses two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other. The diastereomers are distinguished by the relative orientation of the cyano and carboxylic acid groups as cis (on the same side of the ring) or trans (on opposite sides of the ring).

The four stereoisomers are:

-

(1R,2R)-2-cyanocyclobutane-1-carboxylic acid (trans)

-

(1S,2S)-2-cyanocyclobutane-1-carboxylic acid (trans)

-

(1R,2S)-2-cyanocyclobutane-1-carboxylic acid (cis)

-

(1S,2R)-2-cyanocyclobutane-1-carboxylic acid (cis)

The trans isomers, (1R,2R) and (1S,2S), are a pair of enantiomers. Similarly, the cis isomers, (1R,2S) and (1S,2R), constitute another pair of enantiomers.

Logical Relationships of Stereoisomers

The relationships between the different stereoisomers can be visualized as follows:

Proposed Synthesis and Separation of Diastereomers

A plausible synthetic approach to obtain a mixture of the cis and trans diastereomers is through a [2+2] cycloaddition reaction. The separation of these diastereomers can then be achieved using standard chromatographic techniques.

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve acrylic acid (1.0 equivalent) and acrylonitrile (1.2 equivalents) in a suitable solvent such as acetonitrile.

-

Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature for 24-48 hours while stirring. The progress of the reaction can be monitored by GC-MS or TLC.

-

Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acrylonitrile.

-

Purification: The resulting crude product, a mixture of cis- and trans-2-cyanocyclobutane-1-carboxylic acid, can be purified and the diastereomers separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The trans isomer is generally less polar and will elute first.

Chiral Resolution of Enantiomers

The separated racemic cis and trans mixtures can be further resolved into their individual enantiomers using chiral resolution techniques.

-

Salt Formation: Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate. Add a solution of a chiral amine resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 equivalents), dropwise at an elevated temperature.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Less Soluble Salt: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Recovery of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure enantiomer.

-

Isolation of More Soluble Salt: The mother liquor from the crystallization step contains the more soluble diastereomeric salt. This can be worked up in a similar manner to recover the other enantiomer.

For analytical and semi-preparative scale separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.

-

Column Selection: Utilize a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD).

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape for carboxylic acids.

-

Separation: Inject a solution of the racemic mixture onto the column and elute with the chosen mobile phase. The two enantiomers will have different retention times, allowing for their separation and collection.

Predicted Analytical Data

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching, broad | 3300 - 2500 |

| C-H (alkane) | Stretching | 2950 - 2850 |

| Cyano C≡N | Stretching | 2250 - 2240 |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

The chemical shifts of the cyclobutane protons are influenced by the electronegativity of the substituents and their stereochemical relationship. The protons attached to the carbons bearing the cyano and carboxylic acid groups (C1-H and C2-H) will be shifted downfield. In general, the cis and trans isomers can be distinguished by the coupling constants between the C1-H and C2-H protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | broad singlet | Chemical shift is concentration-dependent. |

| C1-H | 3.0 - 3.5 | multiplet | |

| C2-H | 3.2 - 3.7 | multiplet | |

| Ring CH₂ | 2.0 - 2.8 | multiplet |

Note: The relative chemical shifts of C1-H and C2-H in cis vs. trans isomers can vary. The coupling constant Jcis is typically larger than Jtrans for vicinal protons on a cyclobutane ring.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C OOH | 175 - 185 |

| -C N | 115 - 125 |

| C 1-COOH | 40 - 50 |

| C 2-CN | 35 - 45 |

| Ring C H₂ | 20 - 30 |

Conclusion

This guide outlines the stereochemical complexity of 2-cyanocyclobutane-1-carboxylic acid and provides a scientifically grounded framework for its synthesis, separation, and characterization. The presented experimental protocols are based on established methodologies for analogous compounds and serve as a robust starting point for researchers in the field. The predicted analytical data offers a reference for the identification and differentiation of the various stereoisomers. Further experimental work is required to determine the precise physical and chemical properties of each individual stereoisomer.

Cyclobutanes: Versatile Building Blocks for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its inherent ring strain, approximately 26 kcal/mol, makes it a reactive intermediate, prone to selective ring-opening and rearrangement reactions, thus providing access to a diverse array of molecular architectures.[1][3] This unique reactivity, coupled with the three-dimensional character it imparts to molecules, has made cyclobutane and its derivatives highly sought-after building blocks in the synthesis of natural products and the development of novel therapeutics.[4][5][6] This guide provides a comprehensive overview of the synthesis and application of cyclobutanes, with a focus on practical experimental protocols, quantitative data, and the biological implications of these fascinating structures.

Synthetic Strategies for Accessing Cyclobutane Cores